molecular formula C9H10N2O2S B184144 2-(ethylsulfonyl)-1H-benzimidazole CAS No. 30192-40-6

2-(ethylsulfonyl)-1H-benzimidazole

Cat. No. B184144
CAS RN: 30192-40-6
M. Wt: 210.26 g/mol
InChI Key: XIBYQDHWUOXOEU-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)-1H-benzimidazole (ESBI) is an organic molecule that has been widely studied for its potential applications in a variety of scientific fields, ranging from organic synthesis to pharmaceuticals and biochemistry. ESBI is a heterocyclic sulfur-containing organic compound with a benzimidazole core, and has attracted considerable research attention due to its unique properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(ethylsulfonyl)-1H-benzimidazole involves the reaction of o-phenylenediamine with ethylsulfonyl chloride in the presence of a base to form the intermediate 2-ethylsulfonylbenzimidazole, which is then cyclized to form the final product.

Starting Materials
o-phenylenediamine, ethylsulfonyl chloride, base (e.g. triethylamine)

Reaction
Step 1: o-phenylenediamine is dissolved in a solvent, such as ethanol or methanol., Step 2: Ethylsulfonyl chloride is added dropwise to the reaction mixture while stirring at low temperature (0-5°C)., Step 3: A base, such as triethylamine, is added to the reaction mixture to neutralize the hydrogen chloride that is produced during the reaction., Step 4: The reaction mixture is stirred at room temperature for several hours until completion., Step 5: The intermediate 2-ethylsulfonylbenzimidazole is obtained by filtration or extraction., Step 6: The intermediate is then cyclized by heating it in an appropriate solvent, such as acetic acid or DMF, to form the final product 2-(ethylsulfonyl)-1H-benzimidazole., Step 7: The final product is purified by recrystallization or column chromatography.

Mechanism Of Action

The mechanism of action of 2-(ethylsulfonyl)-1H-benzimidazole is still not fully understood. However, it has been suggested that 2-(ethylsulfonyl)-1H-benzimidazole may act as an inhibitor of the enzymes cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are associated with inflammation. Additionally, 2-(ethylsulfonyl)-1H-benzimidazole has been suggested to act as an antioxidant, which may explain its anti-inflammatory activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(ethylsulfonyl)-1H-benzimidazole have been studied extensively. In vitro studies have demonstrated that 2-(ethylsulfonyl)-1H-benzimidazole is capable of inhibiting the release of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, 2-(ethylsulfonyl)-1H-benzimidazole has been found to inhibit the activity of the enzymes COX-2 and LOX, which are associated with inflammation. In vivo studies have also demonstrated that 2-(ethylsulfonyl)-1H-benzimidazole is capable of reducing inflammation in animal models.

Advantages And Limitations For Lab Experiments

The synthesis of 2-(ethylsulfonyl)-1H-benzimidazole is relatively straightforward and cost-effective, making it a useful reagent for laboratory experiments. Additionally, 2-(ethylsulfonyl)-1H-benzimidazole has been found to be stable in aqueous solution, making it suitable for use in aqueous-based reactions. However, 2-(ethylsulfonyl)-1H-benzimidazole is not soluble in organic solvents, which limits its use in organic-based reactions.

Future Directions

The potential applications of 2-(ethylsulfonyl)-1H-benzimidazole are vast, and further research is needed to fully understand its mechanism of action and potential therapeutic uses. Additionally, further research is needed to develop new synthesis methods for 2-(ethylsulfonyl)-1H-benzimidazole and to explore its potential applications in organic synthesis, pharmaceuticals, and biochemistry. Additionally, further research is needed to explore the potential of 2-(ethylsulfonyl)-1H-benzimidazole as an anti-inflammatory agent, and to investigate its potential therapeutic applications in the treatment of various diseases. Finally, further research is needed to explore the potential of 2-(ethylsulfonyl)-1H-benzimidazole as an antioxidant, and to investigate its potential therapeutic applications in the prevention and treatment of various diseases.

Scientific Research Applications

2-(ethylsulfonyl)-1H-benzimidazole has been studied for its potential applications in a variety of scientific fields, including organic synthesis, pharmaceuticals, and biochemistry. In organic synthesis, 2-(ethylsulfonyl)-1H-benzimidazole has been used as a reagent for the preparation of various heterocyclic compounds, such as oxazoles, thiazoles, and imidazoles. In pharmaceuticals, 2-(ethylsulfonyl)-1H-benzimidazole has been studied as a potential anti-inflammatory agent, and has been found to exhibit anti-inflammatory activity in vitro and in vivo. In biochemistry, 2-(ethylsulfonyl)-1H-benzimidazole has been studied for its potential use as a therapeutic agent for the treatment of various diseases, such as cancer and diabetes.

properties

IUPAC Name

2-ethylsulfonyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-2-14(12,13)9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBYQDHWUOXOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30307534
Record name 2-(ethylsulfonyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylsulfonyl)-1H-benzimidazole

CAS RN

30192-40-6
Record name NSC191955
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(ethylsulfonyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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